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Compound of Interest

Compound Name: C.I. Sulphur Yellow 2

Cat. No.: B074651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulphur Light Yellow GC, also known by its Colour Index (C.I.) names Sulphur Yellow 2 and

Sulphur Yellow 4, is a sulphur dye used in the textile industry for dyeing cellulosic fibers such

as cotton, hemp, and viscose. Like other sulphur dyes, it is a complex mixture of sulphur-

containing organic compounds, and its exact molecular structure is not precisely defined. The

synthesis of Sulphur Light Yellow GC typically involves the thionation (reaction with sulphur) of

aromatic amines or their derivatives at elevated temperatures. This guide details the primary

synthesis pathways for Sulphur Light Yellow GC, including experimental protocols for the

preparation of key intermediates and the final dye product.

Synthesis Pathways
There are two main pathways reported for the synthesis of dyes classified as Sulphur Light

Yellow GC. These pathways lead to products with slightly different C.I. numbers (53120 for

Sulphur Yellow 2 and 53160 for Sulphur Yellow 4) but similar tinctorial properties.

Pathway 1: Synthesis of C.I. Sulphur Yellow 2 (C.I.
53120)
This pathway commences with the reduction of 2,4-dinitrotoluene to 2,4-diaminotoluene,

followed by formylation and subsequent sulfurization.
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Overall Reaction Scheme:

Caption: Synthesis Pathway for C.I. Sulphur Yellow 2.

1. Synthesis of 2,4-Diaminotoluene from 2,4-Dinitrotoluene

This procedure is a common laboratory method for the reduction of nitroarenes.

Materials and Equipment:

2,4-Dinitrotoluene

Iron powder

Concentrated Hydrochloric Acid

Ethanol (50%)

Potassium Hydroxide solution (15% in ethanol)

Sulfuric Acid (6 N)

Three-necked round-bottom flask with reflux condenser and mechanical stirrer

Water bath

Filtration apparatus

Procedure:

In a 500 mL three-necked flask, combine 45.5 g (0.25 mole) of 2,4-dinitrotoluene, 85 g (1.5

moles) of iron powder, and 100 mL of 50% aqueous ethanol.[1]

Heat the mixture to boiling on a water bath with stirring.

Slowly add a solution of 5.2 mL of concentrated hydrochloric acid in 25 mL of 50% ethanol.

Reflux the mixture for two hours after the addition is complete.
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Make the hot mixture just alkaline to litmus paper by adding a 15% alcoholic potassium

hydroxide solution.

Filter the hot mixture to remove the iron sludge. Rinse the flask and the iron residue with

two 50 mL portions of 95% ethanol and add the washings to the filtrate.

To the filtrate, add 84 mL of 6 N sulfuric acid to precipitate the 2,4-diaminotoluene as its

sulfate salt.

Cool the mixture to 25°C and collect the precipitate by suction filtration.

Wash the product with two 25 mL portions of 95% ethanol and dry to a constant weight.

The expected yield is approximately 49 g (89%).[1]

To obtain the free base, the sulfate salt can be dissolved in hot water and neutralized with

a saturated sodium hydroxide solution to precipitate the 2,4-diaminotoluene, which can

then be collected by filtration.

2. Synthesis of N,N'-diformyl-1,3-diamino-6-methylbenzene

This step involves the formylation of the amino groups of 2,4-diaminotoluene.

Materials and Equipment:

2,4-Diaminotoluene

Formic acid (85-90%)

Toluene (optional, for azeotropic removal of water)

Round-bottom flask with a Dean-Stark trap and reflux condenser

Heating mantle

Procedure:

In a round-bottom flask, combine 1 mole of 2,4-diaminotoluene with 2.2 to 2.5 moles of

formic acid.
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If using a solvent, add toluene to the mixture.

Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected as an

azeotrope with toluene, driving the reaction to completion.

The reaction progress can be monitored by thin-layer chromatography (TLC).

Once the reaction is complete, the excess formic acid and toluene can be removed by

distillation. The crude N,N'-diformyl-1,3-diamino-6-methylbenzene can be purified by

recrystallization if necessary.

3. Synthesis of Sulphur Light Yellow GC (C.I. 53120)

This is a high-temperature sulfurization reaction, often referred to as a "sulfur bake".

Materials and Equipment:

N,N'-diformyl-1,3-diamino-6-methylbenzene

Sulphur powder

4-(4-Aminophenyl)benzenamine (optional, can be added to modify the shade)

High-temperature reactor with a stirrer and temperature control

Crushing/grinding equipment

Procedure:

Combine 100 parts by weight of N,N'-diformyl-1,3-diamino-6-methylbenzene and

approximately 400 parts by weight of sulfur powder in a suitable reactor. Optionally, 6-7

parts of 4-(4-Aminophenyl)benzenamine can be added.

Heat the mixture to an initial temperature of 140-150°C.

Over a period of 15 hours, gradually increase the temperature to 218-220°C.
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Hold the mixture at this temperature until the reaction is complete. The evolution of

hydrogen sulfide gas is an indicator of the reaction progress.

Cool the reaction mass. The resulting solid is the crude Sulphur Light Yellow GC.

The crude product is then crushed and ground to a fine powder.

Quantitative Data for Pathway 1

Step Reactants
Molar/Weig
ht Ratio

Temperatur
e (°C)

Time
(hours)

Yield

1

2,4-

Dinitrotoluene

, Iron, HCl

1 : 6 : 0.24

(molar)
Reflux 2 ~89%

2

2,4-

Diaminotolue

ne, Formic

Acid

1 : 2.2-2.5

(molar)
Reflux 4-9 High

3

Diformyl

derivative,

Sulphur

1 : 4 (by

weight)
140 -> 220 15 Not specified

Pathway 2: Synthesis of C.I. Sulphur Yellow 4 (C.I.
53160)
This pathway utilizes pre-formed benzothiazole derivatives which are then sulfurized.

Overall Reaction Scheme:

Caption: Synthesis Pathway for C.I. Sulphur Yellow 4.

1. Synthesis of Starting Materials

The synthesis of 4-(6-Methyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzenamine and 4-(4-

Aminophenyl)benzenamine involves multi-step organic synthesis, the detailed protocols for
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which are not readily available in general literature and are often proprietary. However, the

general synthesis of similar benzothiazoles involves the reaction of an o-aminothiophenol with

a carboxylic acid or its derivative. 4-(4-Aminophenyl)benzenamine can be synthesized through

the reduction of 4-nitro-N-phenylaniline.

2. Synthesis of Sulphur Light Yellow GC (C.I. 53160)

This is another example of a high-temperature sulfur bake.

Materials and Equipment:

4-(6-Methyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzenamine

4-(4-Aminophenyl)benzenamine

Sulphur powder

Sodium hydroxide solution

High-temperature reactor with stirrer and temperature control

Procedure:

Combine 98 parts by weight of 4-(6-Methyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzenamine,

77 parts of 4-(4-Aminophenyl)benzenamine, and 500 parts of sulfur in a reactor.

Heat the mixture to a temperature of 190-220°C for 27 hours.

After the calcination is complete, the resulting product is treated with a sodium hydroxide

solution. This step likely helps to solubilize and purify the dye.

The final product is then isolated.

Quantitative Data for Pathway 2
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Step Reactants Weight Ratio
Temperature
(°C)

Time (hours)

1

Benzothiazole

derivative,

Diamine, Sulphur

98 : 77 : 500 190-220 27

Workflow for Synthesis and Quality Control
The general workflow from starting materials to the final product involves several key stages.

Caption: General experimental workflow for Sulphur Light Yellow GC synthesis.

Conclusion
The synthesis of Sulphur Light Yellow GC is a chemically intensive process that relies on high-

temperature reactions of aromatic amines with sulfur. The two primary pathways described

provide routes to similar yellow sulphur dyes, with the choice of starting materials influencing

the final properties of the dye. The experimental protocols provided are based on available

literature and represent typical procedures for the synthesis of these types of dyes. It is

important to note that industrial production methods may vary and are often optimized for yield,

cost, and environmental considerations. The complex and polymeric nature of the final product

makes its precise structural elucidation challenging, and quality control relies heavily on

performance-based metrics such as color strength and fastness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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